4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Overview
Description
4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the bromination of a pyrrolo[2,3-c]pyridine derivative followed by tosylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for the bromination step, and p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine for the tosylation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Common reagents include organometallic reagents such as Grignard reagents or organolithium compounds.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Lacks the tosyl group, making it less versatile in certain synthetic applications.
4-Bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine: Contains a methoxy group, which can alter its reactivity and biological activity.
Uniqueness
4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is unique due to the presence of both the bromine and tosyl groups, which provide distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of diverse chemical entities .
Properties
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonyl-6H-pyrrolo[2,3-c]pyridin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c1-9-2-4-10(5-3-9)21(19,20)17-7-6-11-12(15)8-16-14(18)13(11)17/h2-8H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXIDYNEPFEKIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=O)NC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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